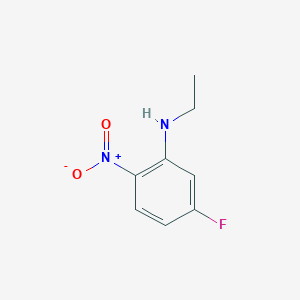

N-ethyl-5-fluoro-2-nitroaniline

カタログ番号 B2740486

CAS番号:

475278-46-7

分子量: 184.17

InChIキー: BBXLSURFRDKKLF-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

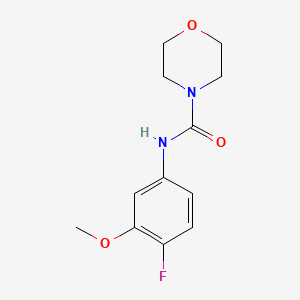

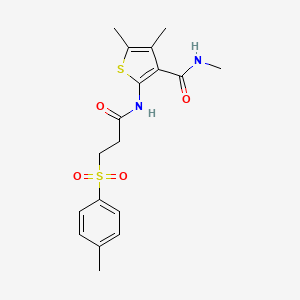

“N-ethyl-5-fluoro-2-nitroaniline” is a chemical compound with the molecular formula C8H9FN2O2 . It has a molecular weight of 184.17 . This compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical studies .

Molecular Structure Analysis

The InChI code for “N-ethyl-5-fluoro-2-nitroaniline” is1S/C8H9FN2O2/c1-2-10-7-5-6 (9)3-4-8 (7)11 (12)13/h3-5,10H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

科学的研究の応用

Synthesis and Characterization

- Complexes of copper(II), nickel(II), and cobalt(II) with N-ethyl-5-fluoro-2-nitroaniline derivatives have been synthesized. These compounds show interesting electronic and magnetic properties, and the ligands act as monodentate O-bonded molecules (Devoto, Massacesi, Pinna, & Ponticelli, 1982).

- N-ethyl-5-fluoro-2-nitroaniline derivatives are utilized in creating novel dye intermediates, with potential applications in pharmaceuticals and insecticides (Bil, 2007).

Chemical Reactions and Catalysis

- The compound has been used in studying nucleophilic displacement reactions in aromatic systems. The kinetics of reactions with various amines, including N-ethyl-aniline, were investigated, offering insights into reaction mechanisms (Brewis, Chapman, Paine, Shorter, & Wright, 1974).

Non-Linear Optical Properties

- Research into the molecular structure of N-(5-Nitro-2-pyrrolidinylphenyl)trifluoroacetamide, derived from 2-fluoro-5-nitroaniline, revealed non-linear optical properties, which are significant in the field of organic crystallography (Yanes, Torres, López-Rodríguez, Núñez, & Brito, 1997).

Material Synthesis

- N-ethyl-5-fluoro-2-nitroaniline is involved in the synthesis of complex compounds like 5-fluoroprimaquine, an antimalarial drug. This highlights its role in the creation of medical compounds (O’Neill, Storr, & Park, 1998).

Antibacterial Agents

- Research into antibacterial agents involves the synthesis of compounds with 6-fluoro analogues, including those derived from N-ethyl-5-fluoro-2-nitroaniline. These studies contribute to understanding structure-activity relationships in antibacterial compounds (Matsumoto, Miyamoto, Minamida, Nishimura, Egawa, & Nishimura, 1984).

Safety and Hazards

特性

IUPAC Name |

N-ethyl-5-fluoro-2-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O2/c1-2-10-7-5-6(9)3-4-8(7)11(12)13/h3-5,10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBXLSURFRDKKLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=CC(=C1)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-5-fluoro-2-nitroaniline | |

Synthesis routes and methods

Procedure details

A suspension of 2,4-difluoro-1-nitrobenzene (0.50 g, 0.003 mmol), ethylamine hydrochloride (0.49 g, 0.006 mmol), K2CO3 (1.66 g, 0.012 mmol) in acetonitrile (30 mL) was stirred at room temperature for 16 hours and then filtered. The filtrate was concentrated and dissolved in small amount of CHCl3. Purification by column chromatography on silica using pentane/diethyl ether 95:5 as eluent gave 0.45 g of a yellow solid. 1H NMR (CDCl3) δ 8.23-8.18 (m, 1H), 8.08 (br s, 1H), 6.49-6.45 (m, 1H), 6.38-6.32 (m, 1H), 3.34-3.27 (m, 2H), 1.38 (tr, J=7.22 Hz, 3H); 13C NMR (CDCl3) δ 167.55 (d, JCF=255.6 Hz), 147.4 (d, JCF=12.9 Hz), 129.91 (d, JCF=12.9 Hz), 128.71 (br s), 103.73 (d, JCF=24.8 Hz), 99.14 (d, JCF=27.6 Hz), 37.88, 14.05; MS (posESI) m/z=found 184.0653, calc 184.0648. Anal. (C12H18N4O2) C, H, N.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Nitrophenyl)methyl]thiochromen-4-one](/img/structure/B2740410.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(naphthalen-1-yloxy)acetamide](/img/structure/B2740412.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2740420.png)

![4-Methyl-8-phenoxy-1-(4-phenoxyphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline](/img/structure/B2740423.png)

![N-[2-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-2-oxoethyl]benzamide](/img/structure/B2740426.png)